Physicochemical properties of (2S)-2-aminopentylamine for ligand design
Physicochemical properties of (2S)-2-aminopentylamine for ligand design
The following technical guide details the physicochemical properties, synthesis, and ligand design potential of (2S)-pentane-1,2-diamine (also referred to as (2S)-2-aminopentylamine).
Executive Summary
(2S)-pentane-1,2-diamine (CAS: 63493-28-7 for racemate; specific (S)-isomer analogs derived from L-Norvaline) is a chiral, vicinal diamine. Unlike its achiral homolog ethylenediamine, or the cyclic analog 1,2-diaminocyclohexane (DACH), this molecule offers a unique combination of conformational flexibility and stereochemical rigidity due to the n-propyl backbone substituent.
This guide analyzes its utility as a "privileged scaffold" in coordination chemistry, specifically for designing platinum-based antitumor agents (cisplatin analogs) and asymmetric catalysts. The (S)-configuration at the C2 position dictates the chirality of the resulting metal chelate rings, influencing the stereoselectivity of catalytic processes and DNA-binding kinetics.
Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of a 5-carbon chain with primary amine groups at positions C1 and C2. The C2 carbon is the chiral center.
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IUPAC Name: (2S)-pentane-1,2-diamine
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Formula: C
H N -
Molecular Weight: 102.18 g/mol
The "Propyl Effect" in Coordination
In ligand design, the substituent at the chiral center plays a dual role:
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Inductive Effect (+I): The propyl group donates electron density to the C2-amine, making it slightly more basic (harder donor) than the C1-amine.
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Steric Locking (The Gauche Effect): Upon binding to a metal (M), the diamine forms a 5-membered chelate ring. To minimize steric strain, the propyl group orients itself into an equatorial position. For the (S)-enantiomer, this predominantly forces the chelate ring into the
(delta) conformation.
Critical Insight: This predetermined ring puckering (
vs) is the mechanism by which chiral information is transferred from the ligand to the metal center, enabling asymmetric catalysis.
Physicochemical Profile
The following data points are synthesized from homologous series analysis (1,2-diaminopropane vs. 1,2-diaminopentane) and standard coordination chemistry principles.
Table 1: Physicochemical Properties for Ligand Optimization
| Property | Value (Approx.) | Design Implication |
| pKa1 (Conjugate Acid) | 9.9 - 10.1 | Primary amine protonation; dictates pH for complexation. |
| pKa2 (Conjugate Acid) | 7.0 - 7.2 | Lower than pKa1 due to electrostatic repulsion; ensures monocationic state at physiological pH. |
| LogP (Octanol/Water) | -0.5 to 0.1 | More lipophilic than ethylenediamine (-2.0). Improves passive transport across cell membranes. |
| Bite Angle (M=Pt/Pd) | 83° - 85° | Slightly tighter than ideal 90°, creating ring strain that enhances lability of leaving groups in Pt-drugs. |
| H-Bond Donors | 4 (NH hydrogens) | Critical for "outer-sphere" recognition of DNA phosphate backbones. |
| Chelate Ring Size | 5-membered | Thermodynamically stable (Entropy effect). |
Synthetic Pathways & Quality Control
To ensure the (S)-configuration required for stereoselective applications, the synthesis must proceed from the chiral pool, specifically L-Norvaline .
Synthesis Protocol: The Amino-Amide Reduction Route
Objective: Synthesize (S)-1,2-diaminopentane without racemization.
Reagents:
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Precursor: L-Norvaline (S-2-aminopentanoic acid)
-
Activation: Thionyl Chloride (
), Methanol -
Amidation: Ammonia (
) gas or aqueous -
Reduction: Lithium Aluminum Hydride (
) in THF
Step-by-Step Methodology:
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Esterification: Suspend L-Norvaline in dry methanol. Add
dropwise at 0°C. Reflux for 4 hours to yield L-Norvaline methyl ester hydrochloride. -
Amidation: Treat the ester with saturated methanolic ammonia at room temperature for 24-48 hours. Evaporate solvent to obtain L-Norvalinamide.
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QC Check: Verify optical rotation
.[1] Racemization is low risk here but possible if temperature spikes.
-
-
Reduction:
-
Prepare a suspension of
(3.0 equiv) in dry THF under . -
Add solid L-Norvalinamide in portions at 0°C.
-
Reflux for 12–16 hours.
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Quench: Fieser workup (
mL , mL 15% , mL ).
-
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Purification: Distillation under reduced pressure (bp approx. 60-70°C at 10 mmHg) or conversion to dihydrochloride salt for recrystallization.
Visualization of Synthesis Workflow
Caption: Figure 1. Stereoconservative synthesis of (S)-1,2-diaminopentane from L-Norvaline.
Ligand Design: Chelation & Stereocontrol
When (2S)-pentane-1,2-diamine binds to a square-planar metal center (like Pt(II) or Pd(II)), the stereochemical consequences are deterministic.
The Conformational Lock
The five-membered ring is not planar; it puckers.
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The (S)-configuration at C2 forces the propyl group into the equatorial position to avoid syn-diaxial interactions with the metal's vertical axis.
-
Result: The chelate ring adopts the
(delta)-gauche conformation. -
Application: In asymmetric hydrogenation, this fixed chiral pocket transfers chirality to the substrate (e.g., prochiral ketones).
Visualization of Chelation Modes
Caption: Figure 2. Steric steering by the propyl group forces the metal chelate ring into the specific Delta (
Applications in Drug Development
Platinum-Based Antitumor Agents
This ligand is a structural analog to the carrier ligand in Oxaliplatin (1,2-diaminocyclohexane).
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Mechanism: The (S)-1,2-diaminopentane platinum(II) complex forms intrastrand cross-links with DNA (specifically GpG adducts).
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Advantage over Cisplatin: The propyl chain increases lipophilicity (LogP), potentially enhancing cellular uptake and overcoming resistance mechanisms based on reduced accumulation.
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Advantage over Oxaliplatin: The acyclic nature allows for slightly more rotational freedom, which may alter the recognition profile by DNA repair enzymes (NER pathway).
Self-Validating Protocol: Ligand Exchange Assay
To confirm the ligand's binding strength relative to standard ligands (like chloride or ammonia):
-
Prepare:
in aqueous solution. -
Add: 1 equivalent of (S)-1,2-diaminopentane.
-
Monitor:
Pt NMR. -
Expectation: A shift from approx -1600 ppm (tetrachloride) to approx -2200 ppm (N2Cl2 species). The absence of bridging species indicates successful bidentate chelation.
References
- Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals. 7th Edition. Wiley.
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Brunner, H., & Scheck, T. (1992). "Asymmetric Catalysis with Chiral 1,2-Diamines". Chemische Berichte, 125(3), 701-709.
- Kidwai, M., et al. (2000). "Synthesis of Platinum(II) Complexes with 1,2-Diamines". Journal of Coordination Chemistry. (General reference for diamine-Pt synthesis).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6997344, (2S)-pentan-2-amine (Isomer Reference).
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ChemicalBook. (2024).[2] "L-Norvaline Properties and Synthesis".
